1-乙基-3-甲基-1H-吡唑-5-甲酰氯

描述

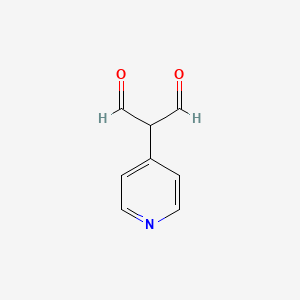

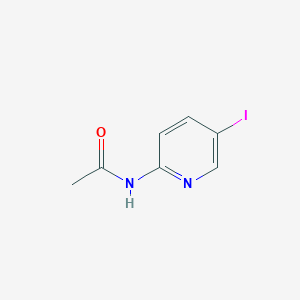

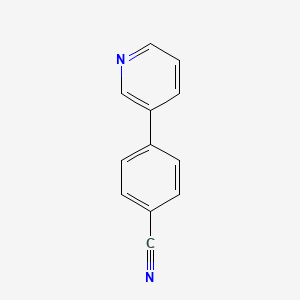

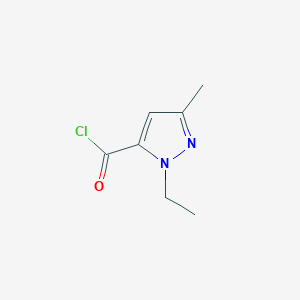

The compound "1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized through highly regioselective acylation and alkylation reactions, demonstrating the ability to selectively functionalize the pyrazole ring at desired positions . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to significantly reduce reaction times, showcasing an efficient synthesis method . Additionally, a one-pot synthesis approach has been described for pyrazole-5-carboxylates, utilizing 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was also determined by X-ray diffraction, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, acylations, and alkylations, to yield a wide array of compounds with potential biological activities. The voltammetric behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has been studied to understand the influence of different substituents on the anodic oxidation mechanism . This highlights the reactivity and electrochemical properties of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by various techniques, including thermogravimetric analysis, to understand its stability and decomposition behavior . The crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, revealing intermolecular interactions that contribute to the stability of the crystal structure .

科学研究应用

复杂化合物的合成

1-乙基-3-甲基-1H-吡唑-5-甲酰氯用于合成复杂有机化合物。例如,它与其他化合物(如 3-氨基-3-(4-氯苯基)-2-氰基丙烯酸乙酯)反应,形成具有特定分子结构和取向的新化合物。这些反应通常导致形成具有不同物理和化学性质的新化合物,有助于探索有机化学中的新材料 (张德华、张晓燕、郭丽娟,2009)。

晶体结构分析

该化学物质在晶体结构的研究中也至关重要。当它与某些化合物反应时,会形成可以用 X 射线衍射分析的晶体。该分析有助于了解晶体中原子的空间排列,从而深入了解材料的性质和行为。例如,涉及吡唑衍生物合成的研究已使用 X 射线衍射来确定这些化合物的分子和晶体结构 (L. Minga, 2005)。

配体和催化剂的前体

1-乙基-3-甲基-1H-吡唑-5-甲酰氯作为配体和催化剂合成的前体。这些配体和催化剂在各种化学反应中至关重要,包括用于药物研究和材料科学的反应。通过修饰吡唑核心及其取代基,研究人员可以开发具有特定应用所需性质的新化合物 (D. Grotjahn 等人,2002)。

配位聚合物的开发

该化合物用于制造配位聚合物。这些聚合物通过将金属离子与有机配体结合制成,在催化、储气和分离技术等领域具有潜在应用。涉及使用吡唑衍生物合成配位聚合物的研究突出了这些材料在各个科学领域的通用性和潜力 (M. Cheng 等人,2017)。

安全和危害

未来方向

作用机制

Mode of Action

The mode of action of 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride involves the combined effect of two nitrogen atoms, which reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

It is known that the compound can participate in proton transfer processes .

属性

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXVLREJYSWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372047 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128249-59-2 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。